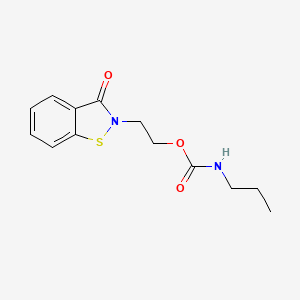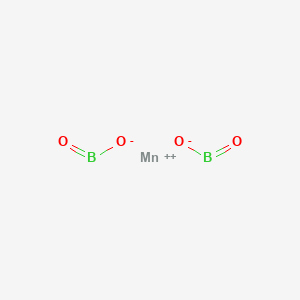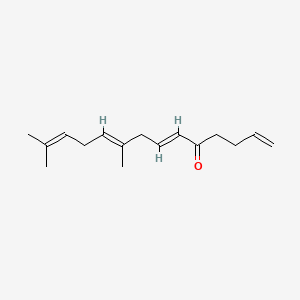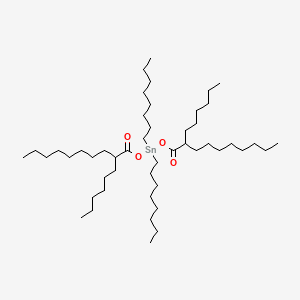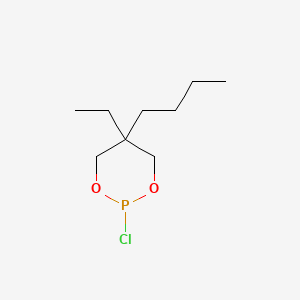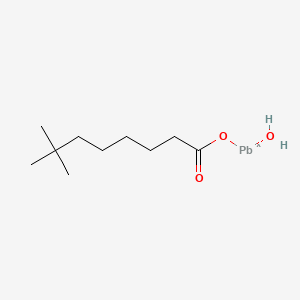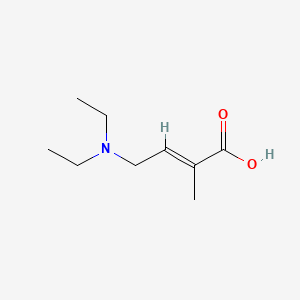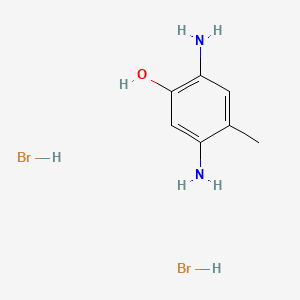
N,N,2,2-Tetraethyl-3-methylbutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,2-Tetraethyl-3-methylbutyramide: is an organic compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol It is characterized by its unique structure, which includes multiple ethyl groups and a methyl group attached to a butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,2-Tetraethyl-3-methylbutyramide typically involves the reaction of N,N-diethylamine with 3-methylbutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,2,2-Tetraethyl-3-methylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines or alcohols .
Scientific Research Applications
N,N,2,2-Tetraethyl-3-methylbutyramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,2,2-Tetraethyl-3-methylbutyramide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved in its action are often studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
N,N,2,2-Tetraethyl-3-methylbutyramide can be compared with other similar compounds, such as:
N,N-Diethyl-3-methylbutyramide: Lacks the additional ethyl groups, resulting in different chemical properties and reactivity.
N,N,2,2-Tetramethylbutyramide: Contains methyl groups instead of ethyl groups, leading to variations in steric and electronic effects.
N,N-Diethyl-2-methylbutyramide: Has a different substitution pattern, affecting its overall behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
51115-75-4 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N,N,2,2-tetraethyl-3-methylbutanamide |
InChI |
InChI=1S/C13H27NO/c1-7-13(8-2,11(5)6)12(15)14(9-3)10-4/h11H,7-10H2,1-6H3 |
InChI Key |
DGDSEGJXQRTFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)C)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




